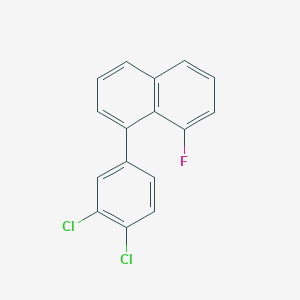

1-(3,4-Dichlorophenyl)-8-fluoronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-8-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-13-8-7-11(9-14(13)18)12-5-1-3-10-4-2-6-15(19)16(10)12/h1-9H |

InChI Key |

ZWEYGNKSGVKUHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC(=C(C=C3)Cl)Cl)C(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of the 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. airitilibrary.comwikipedia.org The primary goal is to simplify the structure and identify a feasible synthetic pathway. ias.ac.in

For this compound, the most logical disconnection is the C-C single bond connecting the naphthalene (B1677914) core and the dichlorophenyl ring. This disconnection simplifies the complex biaryl system into two separate aromatic precursors.

This retrosynthetic step identifies two key synthons: an electrophilic 8-fluoronaphthalen-1-yl cation and a nucleophilic 3,4-dichlorophenyl anion, or vice versa. These idealized fragments correspond to practical synthetic equivalents, which are actual chemical reagents that can be used in a reaction. Depending on the chosen synthetic reaction, these equivalents could be:

Route A: An 8-fluoronaphthalene derivative bearing a leaving group (e.g., bromine, iodine) at the C1 position and a 3,4-dichlorophenyl organometallic reagent (e.g., a boronic acid or Grignard reagent).

Route B: A 3,4-dichlorobenzene derivative with a suitable leaving group and an organometallic derivative of 8-fluoronaphthalene.

This analysis points directly toward cross-coupling reactions as the most effective strategy for constructing the target molecule, where one precursor acts as an electrophile (aryl halide) and the other as a nucleophile (organometallic reagent).

Transition Metal-Catalyzed Cross-Coupling Reactions for Diaryl Naphthalenes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of C-C bonds that are otherwise difficult to construct. cardiff.ac.uk The synthesis of the 1-aryl-8-fluoronaphthalene scaffold is ideally suited for these methodologies.

Palladium-catalyzed reactions are among the most powerful tools for constructing biaryl linkages due to their high efficiency, functional group tolerance, and predictable reactivity. mdpi.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate. cardiff.ac.uk This reaction is widely used in both academic and industrial settings due to its mild conditions and the general stability and low toxicity of the boronic acid reagents. nih.gov

For the synthesis of this compound, the reaction would involve coupling an 8-fluoronaphthalene derivative with a 3,4-dichlorophenyl derivative. A typical protocol would involve reacting 1-bromo-8-fluoronaphthalene (B1341870) with 3,4-dichlorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Studies on the synthesis of various 1-arylnaphthalenes have demonstrated that the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. researchgate.net Electron-donating substituents on the boronic acid tend to result in higher yields, which suggests the nucleophilicity of the boronate complex is important for the reaction's efficiency. researchgate.net

| Component | Examples | Typical Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalytic species. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the catalyst, modulates reactivity and selectivity. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species to facilitate transmetalation. |

| Solvent | Toluene, Dioxane/H₂O, DME, THF | Solubilizes reactants and influences reaction rate and outcome. |

Direct C-H activation/arylation represents a more atom-economical and step-efficient approach, as it circumvents the need for pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners. nih.gov In this strategy, a C-H bond on one arene is catalytically cleaved and coupled directly with an aryl halide.

To synthesize the target compound via this method, one could envision the direct arylation of 8-fluoronaphthalene with a 1-halo-3,4-dichlorobenzene. The primary challenge in C-H activation of naphthalene derivatives is controlling the regioselectivity. The naphthalene core has multiple C-H bonds, and achieving selective functionalization at the C1 position over others (like C2 or peri-position C8) can be difficult without the influence of a directing group. researchgate.net Research in this area often employs substrates with covalently attached directing groups to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. iisermohali.ac.in

The Ullmann reaction is a classic method for forming biaryl bonds through the copper-promoted coupling of two aryl halide molecules. organic-chemistry.org Historically, the reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. rhhz.net

Significant advancements have transformed the Ullmann coupling into a more practical synthetic tool. Modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand, which allows the reaction to proceed under much milder conditions. rhhz.netresearchgate.net The introduction of various ligands, such as diamines, amino acids, and salicylaldimines, has been crucial in improving the reaction's scope and efficiency. rhhz.net

The synthesis of this compound via an Ullmann-type reaction would typically involve the coupling of 1-iodo-8-fluoronaphthalene with 1-iodo-3,4-dichlorobenzene. However, this symmetrical coupling approach can lead to a mixture of homocoupled and cross-coupled products, complicating purification. A modified approach might involve reacting an aryl halide with an organocopper reagent, though these are often less straightforward to handle than the organoboron reagents used in Suzuki couplings.

| Component | Examples | Typical Role |

|---|---|---|

| Copper Source | CuI, CuBr, Cu(OAc)₂, Cu(acac)₂ | Catalyst for the C-C bond formation. |

| Ligand | 1,10-Phenanthroline, L-Proline, Salicylaldimines | Accelerates the reaction and allows for milder conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often required, particularly in reactions involving phenols or amines. |

| Solvent | DMF, NMP, Pyridine, Toluene | High-boiling polar aprotic solvents are common. |

Oxidative cross-coupling offers the most direct route to biaryl synthesis by forming a C-C bond from two C-H bonds, with the only byproduct typically being water or hydrogen gas. nih.gov This approach is highly desirable from an atom-economy perspective. The reaction involves a metal catalyst (often palladium, copper, or iron) and a stoichiometric oxidant (such as O₂, benzoquinone, or a peroxide). nih.govresearchgate.net

Applying this methodology to synthesize this compound would involve the direct coupling of 8-fluoronaphthalene and 1,2-dichlorobenzene (B45396). However, this approach faces significant hurdles. The foremost challenge is achieving selectivity. Both starting materials possess multiple C-H bonds, leading to several potential outcomes:

Homocoupling: Coupling of two molecules of the same arene.

Regioisomerism: Coupling at different C-H positions on either the naphthalene or dichlorobenzene ring, leading to a mixture of structural isomers.

Controlling the reactivity to favor the desired cross-coupled product at the specific C1 position of the naphthalene ring is a formidable challenge that typically requires highly specialized catalytic systems or substrates designed to favor a single reaction pathway. researchgate.net

Palladium-Catalyzed Arylation and Biaryl Coupling Strategies

C-H Functionalization Routes

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov For the synthesis of this compound, C-H arylation is a key transformation.

The regioselective arylation of the naphthalene core is a significant challenge due to the presence of multiple reactive C-H bonds. However, transition metal-catalyzed reactions have shown considerable promise in controlling the position of arylation. Palladium catalysis, in particular, has been extensively used for the direct arylation of naphthalenes. nih.gov

One potential strategy to synthesize the target compound could involve the C-H arylation of a pre-functionalized naphthalene. For instance, starting with 1-fluoronaphthalene (B124137), a palladium-catalyzed C-H arylation at the C8 position with a 3,4-dichlorophenyl source could be envisioned. However, controlling the regioselectivity to favor the sterically hindered C8 position over other positions can be difficult without a directing group. nih.gov

Recent studies have demonstrated that the choice of catalyst and reaction conditions can influence the site-selectivity of C-H arylation on naphthalene systems. For example, iridium-based catalytic systems have shown a preference for C8 arylation in certain isoquinolone scaffolds, guided by coordination to a carbonyl group. organic-chemistry.orgnih.gov This highlights the potential for catalyst control in directing the arylation to the desired position.

A hypothetical reaction based on these principles is presented below:

| Starting Material | Arylating Agent | Catalyst System | Solvent | Temperature (°C) | Regioselectivity |

| 1-Fluoronaphthalene | 1,2-Dichloro-4-iodobenzene | Pd(OAc)₂ / Ligand | Organic Solvent | 100-140 | Mixture of isomers |

| 1-Fluoronaphthalene | (3,4-Dichlorophenyl)boronic acid | Rh(III) catalyst | Protic Solvent | 80-120 | Potentially C8 selective |

This table represents a hypothetical scenario based on existing literature on naphthalene arylation and is for illustrative purposes.

To overcome the challenge of regioselectivity, the use of directing groups is a well-established strategy in C-H functionalization. nih.govresearchgate.netresearchgate.netrsc.org A directing group, covalently attached to the naphthalene core, can chelate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby ensuring site-selective functionalization.

For the synthesis of this compound, a plausible strategy would involve starting with a naphthalene derivative bearing a directing group at the C1 position. This directing group would then facilitate the introduction of the 3,4-dichlorophenyl group at the C8 position via a palladium-catalyzed C-H arylation. Subsequently, the directing group would need to be removed or converted to a different functionality.

A promising approach involves the use of an amide or carboxylic acid derivative at the C1 position as a directing group. Palladium-catalyzed C8-arylation of 1-naphthylamides and 1-naphthalene carboxylic acid derivatives with aryl iodides has been successfully demonstrated. nih.govnih.govrsc.org

Example of a Directed C-H Arylation Strategy:

| Naphthalene Substrate | Directing Group | Arylating Agent | Catalyst | Product |

| 1-Naphthamide | -CONH₂ | 1,2-Dichloro-4-iodobenzene | Pd(OAc)₂ | 8-(3,4-Dichlorophenyl)-1-naphthamide |

| N-Aryl-1-naphthamide | -CONHAr | (3,4-Dichlorophenyl)boronic acid | [RhCp*Cl₂]₂ | N-Aryl-8-(3,4-dichlorophenyl)-1-naphthamide |

Following the C8-arylation, the directing group would need to be manipulated to install the fluorine atom at the C8 position and the dichlorophenyl group at the C1 position, which would likely involve a multi-step sequence. A more direct, albeit challenging, approach would be to have a directing group that facilitates C1 arylation in a C8-fluorinated naphthalene.

Directed Halogenation Methodologies

The introduction of halogen atoms at specific positions on the naphthalene ring is another crucial aspect of the synthesis. Regioselective halogenation protocols are essential for obtaining the desired substitution pattern.

The introduction of fluorine into aromatic systems often requires specialized reagents and conditions. For the target molecule, regioselective fluorination at the C8 position is required. A highly relevant and practical approach is the synthesis of 8-fluoro-naphthalen-1-ylamine. This has been achieved through the reaction of 1H-naphtho[1,8-de] nih.govprepchem.comresearchgate.nettriazine with hydrogen fluoride-pyridine (HF-Py) under mild conditions. researchgate.net This key intermediate, with a fluorine atom at C8 and an amino group at C1, provides a valuable starting point for the introduction of the 3,4-dichlorophenyl group.

The amino group in 8-fluoro-naphthalen-1-ylamine could be converted into an iodo or bromo group via a Sandmeyer reaction, which could then participate in a Suzuki or other cross-coupling reaction with a (3,4-dichlorophenyl)boronic acid derivative. Alternatively, the amino group itself could be a precursor to a directing group for a subsequent C-H arylation at an adjacent position, although this would not lead to the target compound directly.

| Precursor | Fluorinating Agent | Product | Reference |

| 1H-Naphtho[1,8-de] nih.govprepchem.comresearchgate.nettriazine | HF-Pyridine | 8-Fluoro-naphthalen-1-ylamine | researchgate.net |

| 1-Naphthylamine | NaNO₂, HBF₄ (Balz-Schiemann) | 1-Fluoronaphthalene | chemicalbook.comgoogle.com |

The two chlorine atoms on the phenyl ring are part of the arylating agent. Therefore, the synthesis would ideally employ a pre-chlorinated starting material, such as 3,4-dichlorophenylboronic acid or 1-iodo-3,4-dichlorobenzene, in the C-H arylation step. This circumvents the need for a regioselective chlorination of a 1-phenyl-8-fluoronaphthalene precursor, which would likely be challenging and result in a mixture of products.

While the focus for the synthesis of the target compound is on the use of pre-halogenated arylating agents, it is worth noting the advancements in metal-free halogenation methodologies for biaryl systems. These methods often utilize hypervalent iodine reagents or other electrophilic halogen sources. Such approaches could be considered for the synthesis of the dichlorophenyl starting material if it were not commercially available.

Flow Microreactor Synthesis in Organofluorine Chemistry

The synthesis of organofluorine compounds, a critical area in medicinal and materials chemistry, is often fraught with challenges, including the handling of hazardous fluorinating agents and the precise control of highly energetic reactions. beilstein-journals.orgresearchgate.net Flow microreactor synthesis has emerged as a powerful technology to mitigate these issues, offering enhanced control and efficiency in the production of fluorine-containing molecules. beilstein-journals.orgnih.gov This methodology utilizes microfluidic devices to perform chemical reactions in a continuous-flow system, which provides superior control over reaction parameters compared to traditional batch reactors. beilstein-journals.orgresearchgate.net

The inherent advantages of flow microreactors are particularly beneficial in organofluorine chemistry. hilarispublisher.com These systems facilitate excellent heat and mass transfer, allowing for precise temperature control, which is crucial for managing the often highly exothermic nature of fluorination reactions. beilstein-journals.org This precise control helps to minimize the formation of side products and improve reaction yields. Furthermore, the small reaction volumes within the microchannels enhance safety when working with toxic and corrosive fluorinating reagents like elemental fluorine or diethylaminosulfur trifluoride (DAST). beilstein-journals.orgresearchgate.net

Several successful applications of flow microreactors in organofluorine synthesis have been documented. For instance, the direct fluorination of aromatic compounds, which can be hazardous in batch processes, has been performed cleanly and safely in microreactor systems. beilstein-journals.orgresearchgate.net The technology has also been applied to the synthesis of fluorinated epoxides and the highly stereoselective synthesis of difluoromethylated alkenes, demonstrating its versatility. beilstein-journals.orgresearchgate.net By enabling the use of unstable or hazardous intermediates and reagents, flow microreactors open up new synthetic pathways that are often impractical in conventional laboratory setups. hilarispublisher.com

| Reaction Type | Reagent | Advantage in Flow Microreactor |

| Direct Aromatic Fluorination | Elemental Fluorine | Enhanced safety and clean reaction profiles. beilstein-journals.orgresearchgate.net |

| Deoxyfluorination | DAST | Safe handling of a hazardous reagent. beilstein-journals.org |

| Epoxidation | Various | Improved reaction control and higher yields. beilstein-journals.orgresearchgate.net |

| Isomerization | Base-catalyzed | Perfect control of rapid reactions for high stereoselectivity. beilstein-journals.org |

Challenges in the Synthesis of Polyhalogenated Biaryl Compounds

The construction of polyhalogenated biaryls, such as this compound, presents significant synthetic challenges. nih.gov These molecules are valuable in fields like agrochemicals, pharmaceuticals, and materials science, but their synthesis is often complex. nih.gov

Conventional methods for creating biaryl compounds, most notably transition-metal-catalyzed cross-coupling reactions, frequently encounter significant obstacles when applied to polyhalogenated substrates. nih.govnih.gov A primary issue is the lack of chemo- and regioselectivity. The presence of multiple halogen atoms on the aromatic rings can lead to a variety of undesired side reactions, including over-functionalization, polymerization, and the formation of isomeric byproducts. nih.gov Furthermore, these established methods often necessitate harsh reaction conditions and the use of expensive catalysts. nih.gov

Alternative strategies to overcome these limitations have been explored, but they come with their own sets of disadvantages. Late-stage halogenation techniques like Sandmeyer reactions or electrophilic aromatic substitutions can lead to extended and complicated synthetic sequences. nih.gov Approaches using lithium bases are often substrate-specific and may require harsh conditions or hazardous reagents. nih.gov

The synthesis of biaryls bearing highly reactive halogen substituents, such as iodine and bromine, at specific positions is particularly problematic with traditional methods. nih.gov This difficulty means that many potentially valuable polyhalogenated biaryls are either commercially unavailable or prohibitively expensive to produce. nih.gov Consequently, there is a pressing need for innovative, versatile, and efficient protocols that allow for the selective introduction of multiple halogen atoms onto biaryl scaffolds. nih.govresearchgate.net Recent advancements, such as novel metal-free, one-pot approaches using hypervalent bromine and chlorine reagents, aim to address this critical gap by enabling regioselective halogenation under mild conditions. nih.govrsc.org

| Synthetic Challenge | Associated Problem | Conventional Method |

| Chemoselectivity | Undesired side products, over-functionalization, polymerization. nih.gov | Transition metal-catalyzed cross-coupling. nih.gov |

| Regioselectivity | Formation of incorrect isomers. nih.gov | Transition metal-catalyzed cross-coupling. nih.gov |

| Harsh Conditions | Requires high temperatures and pressures. nih.gov | Transition metal-catalyzed cross-coupling. nih.gov |

| Complex Sequences | Extended number of synthetic steps. nih.gov | Late-stage halogenations (e.g., Sandmeyer reactions). nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments facilitates a complete and unambiguous assignment of its complex structure.

The ¹H and ¹³C NMR spectra provide foundational information for defining the structure of the two distinct aromatic systems: the 3,4-dichlorophenyl group and the 8-fluoronaphthalene group.

In the ¹H NMR spectrum, the protons on the naphthalene (B1677914) and dichlorophenyl rings are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The fluorine atom, being highly electronegative, influences the electron density of the naphthalene ring, causing nearby protons to experience a deshielding effect and appear at higher chemical shifts. hopemaxchem.com Similarly, the chlorine atoms affect the chemical shifts of the protons on the phenyl ring. The coupling patterns (splitting of signals) observed in the spectrum reveal the adjacency of protons, helping to assign their specific positions on the rings.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Aromatic carbons typically resonate between 110 and 160 ppm. The carbon atom directly bonded to the fluorine (C-8) would show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent. The carbons attached to the chlorine atoms (C-3' and C-4') will also have their chemical shifts influenced by the electronegative halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Couplings for this compound. Predicted data based on spectroscopic principles and data from similar compounds like 1-fluoronaphthalene (B124137) and 1,3-dichlorobenzene. chemicalbook.comchemicalbook.com

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Expected Correlations |

|---|---|---|---|

| 2 | ~7.4-7.6 | ~124-126 | COSY with H-3, H-4; HSQC with C-2; HMBC to C-1, C-3, C-9 |

| 3 | ~7.5-7.7 | ~127-129 | COSY with H-2, H-4; HSQC with C-3; HMBC to C-1, C-2, C-4, C-10 |

| 4 | ~7.9-8.1 | ~128-130 | COSY with H-2, H-3; HSQC with C-4; HMBC to C-2, C-5, C-10 |

| 5 | ~7.6-7.8 | ~125-127 | COSY with H-6, H-7; HSQC with C-5; HMBC to C-4, C-6, C-10 |

| 6 | ~7.5-7.7 | ~126-128 | COSY with H-5, H-7; HSQC with C-6; HMBC to C-5, C-7, C-8, C-10 |

| 7 | ~7.2-7.4 | ~115-117 (¹H-¹⁹F coupling) | COSY with H-5, H-6; HSQC with C-7; HMBC to C-5, C-8, C-9 |

| 2' | ~7.6-7.8 | ~131-133 | COSY with H-5', H-6'; HSQC with C-2'; HMBC to C-1', C-4', C-6' |

| 5' | ~7.5-7.7 | ~129-131 | COSY with H-2', H-6'; HSQC with C-5'; HMBC to C-1', C-3', C-4' |

| 6' | ~7.3-7.5 | ~130-132 | COSY with H-2', H-5'; HSQC with C-6'; HMBC to C-1', C-2', C-4' |

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. diva-portal.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe of the local electronic environment.

For this compound, the ¹⁹F NMR spectrum would display a single resonance corresponding to the fluorine atom at the C-8 position. The precise chemical shift of this signal is highly indicative of the electronic effects exerted by the rest of the molecule. Furthermore, this fluorine signal would be split into a complex multiplet due to coupling with adjacent protons (H-7) and potentially through-space coupling with other nearby protons, providing crucial spatial information. Analysis of these coupling constants (J-values) helps to confirm the substitution pattern on the naphthalene ring. rsc.org

While 1D NMR spectra identify the types and electronic environments of protons and carbons, 2D NMR experiments are essential for mapping the molecular connectivity. uvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbons. This allows for the tracing of proton networks within the fluoronaphthalene and dichlorophenyl rings, confirming the relative positions of the protons identified in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, enabling the definitive assignment of the carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu HMBC is particularly vital for identifying the connections between quaternary (non-protonated) carbons and nearby protons. For this molecule, key HMBC correlations would be observed between the protons on one ring and the carbons of the other, unequivocally establishing the C-1 to C-1' linkage between the naphthalene and dichlorophenyl moieties.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation.

| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |

|---|---|---|

| COSY | Identifies ¹H-¹H spin systems | - H-2 ↔ H-3 ↔ H-4

|

| HSQC | Correlates protons to their directly attached carbons | - H-2 ↔ C-2

|

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds), establishing connectivity | - H-2' and H-6' ↔ C-1 (confirms phenyl-naphthalene bond)

|

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophores and photophysical behavior. For this compound, the naphthalene core acts as the primary chromophore.

The UV-Vis absorption spectrum of naphthalene derivatives is characterized by distinct electronic transitions within the aromatic π-system. The introduction of substituents onto the naphthalene ring can significantly alter the absorption properties. nih.gov Halogens and aryl groups can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε). mdpi.comresearchgate.net

Substituents can lead to a bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths, depending on their electronic nature and position. aanda.orgias.ac.in The presence of the dichlorophenyl group and the fluorine atom is expected to modify the electronic structure of the naphthalene chromophore, resulting in a unique absorption profile compared to unsubstituted naphthalene. aanda.org

Table 3: Typical Electronic Absorption Bands for Substituted Naphthalenes.

| Transition | Typical λmax Range (nm) | Description |

|---|---|---|

| ¹La ← ¹A | ~260-290 | A moderately intense band, often showing vibrational fine structure. |

| ¹Lb ← ¹A | ~290-335 | A weaker, long-wavelength band, also with potential fine structure. |

| ¹Bb ← ¹A | ~210-230 | A very intense band at shorter wavelengths. aanda.orgresearchgate.net |

Many naphthalene derivatives are known to be fluorescent, emitting light after being excited by UV radiation. researchgate.net Fluorescence spectroscopy measures the emission spectrum, providing insights into the molecule's excited state properties. The introduction of silyl, methoxy, and cyano groups has been shown to cause shifts in absorption maxima and increases in fluorescence intensities. nih.govmdpi.comresearchgate.net

The fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime are key parameters that are highly sensitive to the molecular structure. acs.org The presence of heavy atoms like chlorine can sometimes lead to fluorescence quenching through the promotion of intersystem crossing to the triplet state. Therefore, the luminescence characteristics of this compound would be a result of the interplay between the inherent fluorescence of the fluoronaphthalene core and the electronic and heavy-atom effects of the dichlorophenyl substituent.

Table 4: Potential Luminescence Properties of Substituted Naphthalenes.

| Property | Description | Influencing Factors for this compound |

|---|---|---|

| Emission Wavelength (λem) | The wavelength of maximum fluorescence intensity. | - Electronic nature of substituents (Cl, F, Aryl)

|

| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | - Presence of heavy atoms (Cl) may decrease yield via intersystem crossing.

|

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | - Structural relaxation in the excited state.

|

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | - Rates of radiative (fluorescence) and non-radiative decay pathways. |

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data for this compound could be located. This technique is crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide definitive information on the molecule's conformation, bond lengths, bond angles, and the interactions between adjacent molecules in the crystal lattice.

Molecular Conformation and Geometry

Without experimental crystallographic data, a definitive description of the molecular conformation and geometry of this compound in the solid state remains undetermined. Key geometric parameters such as dihedral angles between the dichlorophenyl and fluoronaphthalene ring systems, as well as specific bond lengths and angles, are unknown.

Intermolecular Interactions and Crystal Packing

Details regarding the intermolecular interactions and crystal packing of this compound are not available. An X-ray diffraction study would be required to identify and characterize non-covalent interactions such as halogen bonding, π-π stacking, or van der Waals forces that govern the supramolecular assembly in the solid state.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

No studies on the rotational spectroscopy of this compound have been found in the public domain. This high-resolution spectroscopic technique is employed to determine the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. It provides highly accurate rotational constants which can be used to calculate bond lengths and angles to a high degree of precision. Furthermore, rotational spectroscopy can offer insights into the dynamics of the molecule, such as internal rotations and vibrational motions. Without such a study, the gas-phase structure and dynamics of this compound remain uncharacterized.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene, DFT studies offer a detailed understanding of its molecular orbitals and the influence of its halogen substituents on its electronic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org

In aromatic systems like naphthalene (B1677914), the HOMO and LUMO are typically π-orbitals delocalized over the ring system. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich naphthalene and dichlorophenyl rings, while the LUMO is anticipated to be located primarily on the naphthalene core. The energy of these orbitals and their gap can be calculated using DFT methods, providing insights into the molecule's electron-donating and accepting capabilities. A smaller HOMO-LUMO gap generally suggests higher reactivity. semanticscholar.org

| Parameter | Description | Significance in this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Impact of Halogen Substituents on Electronic Properties

The presence and position of halogen substituents significantly influence the electronic properties of aromatic compounds. nih.gov In this compound, the chlorine and fluorine atoms exert both inductive and resonance effects.

The high electronegativity of chlorine and fluorine results in a strong electron-withdrawing inductive effect, which can lower the energy of the molecular orbitals. nih.gov Conversely, the lone pairs on the halogen atoms can participate in resonance, donating electron density to the aromatic system. The interplay of these effects modulates the electron distribution and reactivity of the molecule. DFT calculations can quantify these effects by analyzing the charge distribution and the energies of the molecular orbitals. For instance, halogen substitution has been shown to significantly lower the LUMO level in similar compounds, which can enhance their electron-accepting properties. mdpi.comsemanticscholar.org

| Halogen Substituent | Position | Electronic Effect | Impact on Molecular Properties |

|---|---|---|---|

| Fluorine | 8-position (peri) | Strongly electron-withdrawing (inductive), weakly electron-donating (resonance) | Influences the electrostatic potential and steric environment around the peri-positions. |

| Chlorine | 3,4-positions of the phenyl ring | Electron-withdrawing (inductive and resonance) | Modifies the electron density of the phenyl ring and affects the overall electronic structure and reactivity. |

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, including the characterization of transition states and the analysis of reaction pathways. For a molecule like this compound, these studies are particularly relevant to understanding its synthesis and functionalization.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of this compound likely involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.netorgsyn.orgmdpi.com Computational modeling can be used to map out the entire reaction pathway, identifying key intermediates and transition states. By calculating the energy barriers associated with each step, the rate-determining step of the reaction can be identified. This information is crucial for optimizing reaction conditions to improve yield and efficiency. For related Suzuki-Miyaura reactions, computational studies have provided detailed insights into the mechanism, including the roles of the catalyst, base, and solvent. researchgate.net

Analysis of Regioselectivity in C-C Coupling and Functionalization

The regioselectivity of C-C bond formation is a critical aspect of the synthesis of substituted naphthalenes. researchgate.net In the case of a precursor like 1,8-dihalogenated naphthalene, the selective coupling at the C1 position is essential. Computational studies can predict the regioselectivity by comparing the activation energies for the reaction at different positions. Factors such as steric hindrance from the peri-substituent and the electronic nature of the halogen atoms play a significant role. For instance, in the Suzuki-Miyaura coupling of 1,8-diarylnaphthalenes, a preference for the arylation of an already arylated species has been observed, highlighting the complexity of these reactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can offer insights into its conformational flexibility, intermolecular interactions, and behavior in different environments.

Due to the steric hindrance between the peri-substituents (the dichlorophenyl group at C1 and the fluorine at C8), the molecule is expected to adopt a non-planar conformation. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers for rotation around the C-C bond connecting the naphthalene and phenyl rings. Furthermore, simulations in a solvent or a condensed phase can reveal how intermolecular interactions, such as halogen bonding and π-stacking, influence the molecule's structure and dynamics. nih.govnih.gov Such studies are vital for understanding the material properties of compounds containing this structural motif.

Conformational Landscape Analysis of Aryl Naphthalenes

The three-dimensional structure of this compound is not static; it is defined by the rotation around the single bond connecting the dichlorophenyl and fluoronaphthalene rings. The analysis of this internal rotation, known as conformational analysis, is crucial for understanding the molecule's steric and electronic properties.

Detailed research findings indicate that for 1-aryl-naphthalenes, the conformational landscape is dominated by the steric hindrance between the aryl substituent and the hydrogen or other substituent at the 8-position (the peri position) of the naphthalene core. In the case of this compound, the presence of the fluorine atom at the 8-position imposes a significant steric barrier, preventing the molecule from adopting a planar conformation.

Computational studies on similar substituted aromatic compounds, performed using methods like Density Functional Theory (DFT), are used to map the potential energy surface as a function of the dihedral angle between the two aromatic rings. nih.gov These calculations typically reveal that the lowest energy conformation is one where the rings are twisted relative to each other. The transition state for rotation, representing the highest energy point on the rotational pathway, occurs when the rings are forced into a more eclipsed arrangement, maximizing steric repulsion. For an isolated molecule in the gas phase, the rotational barrier is determined solely by intramolecular forces. mdpi.com However, in a condensed phase or crystal lattice, intermolecular interactions can further influence the preferred conformation and the height of the rotational barrier. mdpi.com

For this compound, the energy barrier to rotation is expected to be significant due to the steric clash involving the relatively bulky chlorine and fluorine atoms. Studies on related halogenated biaryl systems suggest that such barriers can be substantial, effectively locking the molecule into a specific range of twisted conformations at room temperature. researchgate.net

| Conformation | Dihedral Angle (°) | Relative Energy (kJ/mol) | Notes |

| Global Minimum | ~60-80 | 0 | The most stable, twisted conformation minimizing steric repulsion between the dichlorophenyl ring and the peri-fluorine atom. |

| Rotational Transition State | 0 / 180 | > 40 | A high-energy, eclipsed conformation representing the peak of the rotational barrier. The exact barrier height is influenced by the specific substituents. mdpi.comresearchgate.net |

| Local Minimum | ~110-130 | Minor | A secondary, less stable twisted conformation may exist depending on the potential energy surface. |

Intermolecular Interactions and Aggregation Behavior

The way molecules of this compound interact with each other dictates its macroscopic properties, such as crystal packing and aggregation in solution. These interactions are primarily non-covalent and can be effectively studied using computational methods that evaluate interaction energies and geometries.

The prominent halogen and aromatic functionalities suggest several key intermolecular forces are at play:

π-π Stacking: The electron-rich naphthalene and dichlorophenyl rings can stack on top of each other. These interactions are typically offset or face-to-face, with centroid-to-centroid distances in the range of 3.3 to 4.1 Å. nih.gov However, the presence of fluorine has been shown in some systems to disrupt ideal π-π stacking. rsc.org

Halogen Bonding: The chlorine atoms on the phenyl ring possess an electropositive region (a σ-hole) along the C-Cl bond axis, which can form an attractive interaction with a nucleophilic region, such as the π-system of a neighboring naphthalene ring (C-Cl···π). nih.gov Similarly, though weaker, interactions involving fluorine are possible. These interactions are highly directional. researchgate.net

C-H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact favorably with the electron-rich face of a neighboring ring.

Weak Hydrogen Bonds: The fluorine and chlorine atoms can act as weak acceptors for hydrogen bonds from C-H groups (C-H···F and C-H···Cl), further stabilizing the crystal lattice.

Computational analyses, often combined with data from X-ray crystallography, can quantify the strength of these individual interactions. chemrxiv.org The interplay between cooperative halogen bonding and π-π stacking is often a primary driver in the formation of specific crystal structures. researchgate.netchemrxiv.org The combination of these varied and directional interactions can lead to complex and stable supramolecular architectures.

| Interaction Type | Typical Distance (Å) | Typical Energy (kJ/mol) | Description |

| π-π Stacking | 3.3 - 4.1 (centroid-centroid) nih.gov | 10 - 50 | Attractive, non-covalent interaction between aromatic rings. Can be parallel-displaced or T-shaped. |

| Halogen Bonding (C-Cl···π) | 3.2 - 3.6 | 5 - 20 | A directional interaction between the electropositive σ-hole on a chlorine atom and a π-electron system. nih.govnih.gov |

| C-H···F/Cl Hydrogen Bond | 2.2 - 2.8 (H···X) | 2 - 8 | Weak electrostatic interaction where a C-H bond acts as the donor and a halogen as the acceptor. |

| C-H···π Interaction | 2.5 - 2.9 (H···centroid) | 5 - 10 | Interaction between a C-H bond and the face of an aromatic ring. |

Quantum Chemical Calculations for Spectroscopic Prediction and Validation

Quantum chemical calculations are indispensable for interpreting and validating experimental spectroscopic data. By simulating spectra from first principles, researchers can confirm molecular structures, assign spectral peaks, and gain insight into the electronic transitions of a molecule.

For this compound, Density Functional Theory (DFT) is the most common and effective method. ruc.dk NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). A strong linear correlation between the calculated and experimental chemical shifts is considered a robust validation of the proposed chemical structure. mdpi.com For halogenated compounds, the choice of functional can be critical, with hybrid functionals often providing better accuracy. aps.org

Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). ssrn.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com Comparing the predicted UV-Vis spectrum with the experimental one helps to understand the nature of the electronic transitions, such as π→π* transitions within the aromatic system. researchgate.net The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM). mdpi.com

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Δ (ppm) |

| C (ipso, phenyl) | 140.1 | 139.6 | 0.5 |

| C-Cl | 133.5 | 133.1 | 0.4 |

| C-Cl | 131.8 | 131.5 | 0.3 |

| C-F | 159.2 | 158.5 | 0.7 |

| C (peri, naphthyl) | 128.9 | 128.4 | 0.5 |

Note: Data are hypothetical, based on typical accuracies reported for DFT/GIAO calculations of similar halogenated aromatic compounds. mdpi.comacs.org

Table 4: Predicted vs. Experimental UV-Vis Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Experimental λmax (nm) |

| S₀ → S₁ (π→π) | 295 | 0.45 | 301 |

| S₀ → S₂ (π→π) | 278 | 0.62 | 282 |

| S₀ → S₃ (π→π*) | 231 | 0.88 | 235 |

Note: Data are hypothetical, based on typical accuracies reported for TD-DFT calculations (e.g., using B3LYP or PBE0 functionals) of polycyclic aromatic compounds. mdpi.comresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

Reactivity and Mechanistic Pathways

C-C Coupling Reactivity and Scope

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and halogenated aromatic compounds are common substrates in these transformations. rwth-aachen.de For 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene, the presence of three halogen atoms—two chlorine and one fluorine—offers multiple sites for such reactions. The relative reactivity of these sites is dictated by the carbon-halogen bond strength, with C-Cl bonds being generally more susceptible to oxidative addition by common palladium catalysts than the much stronger C-F bond.

Cross-Coupling with Diverse Aryl and Heteroaryl Partners

The dichlorophenyl moiety of the molecule is the more likely site for initial C-C cross-coupling reactions. Standard palladium-catalyzed methods like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings can be employed to couple this unit with a wide range of aryl and heteroaryl partners. organic-chemistry.org The choice of coupling partner is broad, encompassing various boronic acids, esters, organostannanes, and other organometallic reagents.

| Coupling Reaction | Typical Coupling Partners | Potential Products |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acids, Heteroarylboronic acids | Terphenyl and higher-order polyaryl systems |

| Heck | Alkenes | Styrenyl-substituted naphthalene (B1677914) derivatives |

| Buchwald-Hartwig | Amines, Amides | N-aryl derivatives |

| Sonogashira | Terminal alkynes | Alkynyl-substituted biaryl systems |

Chemo- and Regioselectivity in Coupling Reactions

Chemoselectivity in cross-coupling reactions of this compound is a significant consideration. Due to the difference in bond dissociation energies (C-Cl < C-F), palladium catalysts will preferentially activate one of the C-Cl bonds over the C-F bond.

Regioselectivity between the two chlorine atoms at the 3- and 4-positions on the phenyl ring is more nuanced. The 4-position is generally less sterically hindered than the 3-position. However, electronic factors also play a role, and the specific catalyst, ligand, and reaction conditions can influence which C-Cl bond is more readily cleaved. In many palladium-catalyzed cross-coupling reactions of 1,2-dichlorobenzene (B45396) derivatives, coupling at the 4-position is often favored due to reduced steric hindrance.

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orguci.edu The regiochemical outcome of EAS on this compound is controlled by the directing effects of the existing substituents on both the dichlorophenyl and fluoronaphthalene rings. libretexts.orglumenlearning.com

Directing Effects of Halogen Substituents

Halogens are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring. chemistrytalk.orglibretexts.org However, they are ortho-, para-directors because their lone pairs can be donated via resonance to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. uci.edupressbooks.pub This resonance stabilization is most effective when the positive charge is located on the carbon atom directly attached to the halogen, which occurs in ortho and para attack.

On the Dichlorophenyl Ring: The two chlorine atoms will direct an incoming electrophile to the positions ortho and para to themselves. This would activate positions 2, 5, and 6.

On the Fluoronaphthalene Ring: The fluorine atom at position 8 is an ortho-, para-director. It will direct incoming electrophiles to positions 7 (ortho) and 5 (para). The bulky 1-(3,4-Dichlorophenyl) group will also influence the substitution pattern.

Steric and Electronic Factors Governing Substitution Patterns

While the electronic directing effects of the halogens provide a primary guide to regioselectivity, steric hindrance often plays a decisive role in determining the major product. libretexts.orgpressbooks.pub

On the dichlorophenyl ring , position 5 is ortho to the chlorine at C-4 and meta to the chlorine at C-3. Position 2 is ortho to the chlorine at C-3 and meta to the chlorine at C-4. Position 6 is para to the chlorine at C-3 and ortho to the chlorine at C-4. Given the combined directing effects, positions 2 and 5 are the most electronically activated. However, the position between the two chlorines is generally disfavored for substitution.

On the fluoronaphthalene ring , the fluorine at C-8 directs to positions 5 and 7. The dichlorophenyl group at C-1 creates significant steric hindrance at the peri-position (C-8) and the adjacent C-2 position. Electrophilic attack at position 7 (ortho to fluorine) would be sterically hindered by the adjacent fluorine. Attack at position 5 (para to fluorine) is more sterically accessible. The other naphthalene positions (2, 3, 4, 6) are also potential sites for substitution, influenced by the deactivating nature of the attached groups.

| Aromatic Ring | Position | Directing Influences | Predicted Reactivity |

|---|---|---|---|

| Dichlorophenyl | 2 | ortho to C3-Cl, meta to C4-Cl | Moderately favored (electronically) |

| 5 | ortho to C4-Cl, meta to C3-Cl | Favored (less steric hindrance) | |

| 6 | para to C3-Cl, ortho to C4-Cl | Potentially favored | |

| Fluoronaphthalene | 5 | para to C8-F | Most favored (electronically and sterically) |

| 7 | ortho to C8-F | Less favored (steric hindrance from F) | |

| 4 | Activated naphthalene position | Possible, but less directed | |

| 2 | Activated naphthalene position | Sterically hindered by C1-aryl group |

Influence of Halogen Substituents on Reaction Kinetics and Thermodynamics

The halogen substituents on this compound have a profound impact on the kinetics and thermodynamics of its reactions.

The strong inductive electron-withdrawing effect of chlorine and fluorine deactivates the aromatic rings, making them less nucleophilic. libretexts.org Consequently, the rate of electrophilic aromatic substitution on this compound is expected to be significantly slower than that of unsubstituted benzene (B151609) or naphthalene. lumenlearning.comminia.edu.eg Stronger electrophiles and/or harsher reaction conditions, such as the use of a strong Lewis acid catalyst, are typically required to drive these reactions to completion. minia.edu.egyoutube.com

Photochemical Reactivity of Diaryl Naphthalenes and Related Systems

The photochemical behavior of diaryl naphthalenes, such as this compound, is governed by the interactions of their aromatic systems with ultraviolet or visible light. Upon absorption of a photon, these molecules are promoted to an electronically excited state, unlocking various de-excitation pathways, including photochemical reactions that can lead to significant structural changes. The specific nature of these reactions is influenced by the electronic properties of the substituents on the aromatic rings.

Photoinduced Cyclization and Rearrangements

A characteristic reaction of diaryl systems is photoinduced cyclization, a type of pericyclic reaction. Upon irradiation, compounds structurally similar to this compound can undergo a 6π-electrocyclization reaction. chemrxiv.org This process typically involves the formation of a new carbon-carbon bond between the naphthalene and phenyl rings, leading to a more rigid, fused-ring system.

The reaction proceeds from the first excited singlet state through a hexatriene-like intermediate. The stereochemistry of this conrotatory process is governed by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). chemrxiv.org For this compound, this cyclization would form a fluoranthene-type derivative. The presence of halogen substituents (F and Cl) can influence the quantum yield of the cyclization and the stability of the resulting photoproduct. While some systems exhibit reversible photocyclization, allowing them to switch between an open and closed form, others may undergo irreversible transformations. chemrxiv.org

| Reaction Type | Description | Governing Principles | Potential Outcome for Diaryl Naphthalenes |

|---|---|---|---|

| 6π-Electrocyclization | An intramolecular reaction where a 6π-electron system forms a cyclic compound by creating a new sigma bond. | Woodward-Hoffmann Rules, proceeds via a conrotatory pathway in the excited state. chemrxiv.org | Formation of fused polycyclic aromatic hydrocarbons (e.g., fluoranthene (B47539) derivatives). |

| E/Z (cis/trans) Photoisomerization | Light-induced conversion between geometric isomers around a double bond or, in some diaryl systems, restricted single bonds. researchgate.net | Involves rotation around a central bond in the excited state, often competing with cyclization. | Changes in the relative orientation of the aryl rings. |

| Photo-rearrangement | Intramolecular migration of atoms or groups to form a structural isomer. | Can involve radical intermediates or concerted pathways depending on the system. | Formation of isomeric diaryl naphthalenes. |

Excited State Dynamics and Quenching Mechanisms

Upon photoexcitation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, the molecule can relax through several competing pathways:

Fluorescence: Radiative decay back to the ground state, emitting a photon.

Internal Conversion (IC): Non-radiative decay to the ground state.

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁).

The presence of heavy atoms like chlorine in the structure is known to enhance spin-orbit coupling, which can increase the rate of intersystem crossing. researchgate.net This "heavy-atom effect" would likely lead to a higher quantum yield for the formation of the triplet state in this compound compared to non-halogenated analogues.

| Property/Process | Description | Influencing Factors | Typical Observations |

|---|---|---|---|

| Excited State Lifetimes | The average time a molecule spends in an excited state before relaxing. | Molecular structure, solvent, temperature, presence of quenchers. | Singlet lifetimes are typically in the nanosecond range, while triplet lifetimes can be much longer (microseconds to seconds). rsc.org |

| Fluorescence Quenching | Reduction of fluorescence intensity by a quencher molecule. | Concentration of quencher, mechanism of interaction. | Can be static (ground-state complex formation) or dynamic (collisional). researchgate.net |

| Photoinduced Electron Transfer (PET) | An electron is transferred from a donor to an acceptor in the excited state, leading to quenching. | Redox potentials of the excited molecule and the quencher. | An efficient quenching mechanism for diaryl systems in the presence of suitable electron donors or acceptors. nih.gov |

| Intersystem Crossing (ISC) | Transition from an excited singlet state to a triplet state. | Spin-orbit coupling, presence of heavy atoms. | Enhanced by chlorine atoms, leading to a higher population of the triplet state. researchgate.net |

Oxidation and Reduction Chemistry of Functionalized Naphthalene Derivatives

The reactivity of this compound in redox reactions is determined by the electronic properties of both the naphthalene core and its halogenated substituents.

Oxidation: The naphthalene ring system can be oxidized by various reagents. Common products of naphthalene oxidation are naphthoquinones and, under more forcing conditions that lead to ring cleavage, phthalic anhydride. researchgate.netresearchgate.net The reaction can be carried out using oxidants such as chromium compounds, potassium permanganate, or through electrochemical methods. researchgate.netresearchgate.net

However, the presence of multiple electron-withdrawing halogen atoms (one fluorine and two chlorines) on this compound makes the aromatic system electron-deficient. This deactivation increases the oxidation potential of the molecule, making it more resistant to oxidation compared to unsubstituted naphthalene. Any oxidation would likely occur on the naphthalene ring rather than the more heavily deactivated dichlorophenyl ring.

Reduction: Conversely, the electron-withdrawing nature of the halogen substituents facilitates the reduction of the aromatic system. Naphthalene derivatives can be reduced through catalytic hydrogenation or by using dissolving metal reductions, such as the Birch reduction, which typically yields 1,4-dihydronaphthalene (B28168) derivatives. researchgate.net The reduction of this compound would be expected to proceed more readily than that of naphthalene itself. The specific regiochemistry of the reduction would depend on the reaction conditions and the directing effects of the substituents.

| Reaction Type | Reagents | Typical Products | Effect of Electron-Withdrawing Groups |

|---|---|---|---|

| Oxidation | CrO₃, KMnO₄, O₂, electrochemical oxidation. researchgate.netresearchgate.net | Naphthoquinones, Phthalic anhydride. researchgate.net | Decreases reactivity (makes oxidation more difficult). |

| Catalytic Hydrogenation | H₂ with catalysts like Pd, Pt, or Ni. | Tetralin (1,2,3,4-tetrahydronaphthalene), Decalin (decahydronaphthalene). | Generally unaffected or slightly enhanced. |

| Dissolving Metal Reduction | Na or Li in liquid NH₃ with an alcohol. researchgate.net | 1,4-Dihydronaphthalene derivatives. researchgate.net | Increases reactivity (makes reduction easier). |

Derivatization Strategies and Synthetic Applications

Post-Functionalization of the 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene Scaffold

Post-synthetic functionalization enables the modification of a core molecular scaffold in the later stages of a synthetic sequence, providing a powerful tool for rapidly generating a library of analogues. The halogen atoms on the this compound scaffold are the primary sites for such modifications, primarily through transition-metal-catalyzed cross-coupling reactions. wikipedia.org

The two chlorine atoms on the phenyl ring are particularly amenable to a variety of palladium-catalyzed transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Given their different electronic and steric environments (C3 vs. C4), selective or sequential functionalization may be achievable under carefully controlled conditions. In contrast, the C-F bond on the naphthalene (B1677914) ring is significantly stronger and generally less reactive in standard cross-coupling protocols, offering a potential site for orthogonal functionalization or remaining as a stable structural element. chemicalbook.com

Common cross-coupling reactions that can be employed to functionalize the chloro-substituents are summarized in the table below.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |

| Stille Coupling | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | Pd₂(dba)₃ / Xantphos, BINAP | C-N |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | C-C (alkynyl) |

| Heck Coupling | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | C-C (alkenyl) |

This table presents potential post-functionalization reactions based on the known reactivity of aryl chlorides. researchgate.netyoutube.comrsc.org

Detailed research on related dichloro-heteroaromatic compounds has demonstrated the successful application of Suzuki-Miyaura cross-coupling to replace chlorine atoms with aryl groups, a strategy directly applicable to the dichlorophenyl moiety of the target scaffold. researchgate.net Such reactions would allow for the introduction of a wide array of functionalized phenyl, pyridyl, or other aromatic systems, systematically modifying the electronic and steric properties of the molecule.

Transformation into Complex Biaryl Architectures and Polycyclic Compounds

The this compound scaffold serves as an excellent starting point for the synthesis of more complex, rigid, and extended molecular systems. The strategic placement of the two chlorine atoms facilitates intramolecular reactions to form new ring systems, transforming the biaryl architecture into a polycyclic aromatic hydrocarbon (PAH) or a related heterocyclic structure.

One primary strategy involves a double intramolecular C-H arylation or a related palladium-catalyzed cyclization. By functionalizing one of the chloro positions with a suitable reaction partner, a tether can be created that allows for a subsequent ring-closing reaction onto either the naphthalene or phenyl ring. A more direct approach could involve an intramolecular coupling between the phenyl and naphthalene rings, potentially through a dearomative cyclization process, which has been shown to be effective for constructing fused polycyclic skeletons from naphthalene derivatives. acs.org For instance, a palladium-catalyzed reaction could promote the formation of a five- or six-membered ring, leading to highly rigid, planar, or helical structures. Such transformations are valuable for creating novel materials with unique photophysical properties. researchgate.netnih.gov

Furthermore, unexpected heterocyclization pathways have been observed during Suzuki reactions with di-halogenated 1,8-disubstituted naphthalenes. researchgate.net The interaction of the dichlorophenyl moiety with specific coupling partners, such as aminoboronic acids or pyridinylboronic acids, could lead to spontaneous cyclization events, yielding complex polycyclic heteroaromatic systems in a single step. These transformations expand the structural diversity accessible from the parent scaffold, opening avenues to novel nitrogen- or oxygen-containing polycycles.

Strategies for Expanding the Chemical Space of Diaryl Naphthalenes

Expanding the chemical space around the diaryl naphthalene core is crucial for applications in drug discovery and materials science, where subtle structural modifications can lead to significant changes in function. nih.gov Several strategic approaches can be employed to systematically and diversely modify the this compound template.

Late-Stage C-H Functionalization: Beyond leveraging the existing halogen handles, modern C-H activation techniques offer a powerful tool for expanding chemical space. researchgate.netacs.org These methods allow for the direct introduction of functional groups at positions not easily accessible through classical synthesis. For the this compound scaffold, C-H arylation or borylation could potentially be directed to specific positions on the naphthalene or phenyl rings, creating structural isomers that would be challenging to prepare otherwise. This approach avoids the need for pre-functionalized starting materials and provides access to novel regions of chemical space. nih.gov

Scaffold Modification and Ring-Distortion: More advanced strategies involve chemical manipulation of the aromatic core itself. scielo.br While challenging, techniques such as dearomatization-rearomatization sequences could transform the naphthalene core into other polycyclic systems. Additionally, functional groups introduced via cross-coupling can be used as handles for further transformations. For example, an appended alkene could undergo ring-closing metathesis with another alkene to form a large macrocyclic structure, significantly altering the molecular topology and exploring the chemical space of macrocycles. nih.gov

These multifaceted strategies underscore the value of this compound as a versatile building block for creating diverse and complex molecules with potential applications across various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.